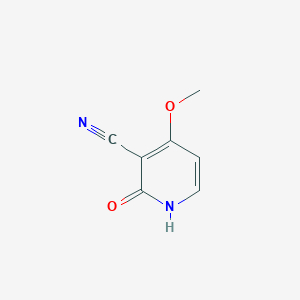![molecular formula C7H14N2 B131611 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 147459-51-6](/img/structure/B131611.png)
cis-Octahydropyrrolo[3,4-b]pyridine
Overview
Description
Cis-Octahydropyrrolo[3,4-b]pyridine is a cyclic organic compound with potential applications in various fields of research and industry. It has a molecular formula of C7H14N2 and a molecular weight of 126.2 . It is also known by other names such as (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of cis-Octahydropyrrolo[3,4-b]pyridine involves several steps . First, dimethyl 2,3-pridinedicarboxylate is reduced to 2,3-dihydroxymethylpyridine in an organic solvent using a reducing agent. This is then converted to 2,3-dihalomethylpyridine using halogenated sulfoxide. In the presence of alkali, a cyclization reaction of the 2,3-dihalomethylpyridine and benzyl amine is carried out using an alkali metal salt of iodine as a catalyst to obtain 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, a hydrogenation reaction is carried out on the 6-benzyl-pyrrolo[3,4-b]pyridine to obtain the cis-Octahydropyrrolo[3,4-b]pyridine .Molecular Structure Analysis
The molecular structure of cis-Octahydropyrrolo[3,4-b]pyridine is characterized by a cyclic structure with a pyrrolo[3,4-b]pyridine core . The exact mass of the molecule is 126.115700 .Chemical Reactions Analysis
Cis-Octahydropyrrolo[3,4-b]pyridine is used as an intermediate in the synthesis of moxifloxacin, a drug for the treatment of bacterial infection .Physical And Chemical Properties Analysis
Cis-Octahydropyrrolo[3,4-b]pyridine is a light pink oily substance . It has a boiling point of 198°C and a density of 0.950 g/cm3 . It is freely soluble in water (279 g/L at 25 ºC) .Scientific Research Applications
Synthesis of Indolizines
The compound has been used in the synthesis of indolizines, a class of nitrogen-containing heterocyclic compounds . The process involves a pyridine-boryl radical mediated cascade reaction . This application is significant as indolizines are key structures in many natural products and pharmaceuticals .
Antibacterial Fluoroquinolone Compounds
It has been used in the synthesis of various antibacterial fluoroquinolone compounds . These compounds are synthesized by the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with a variety of piperazine derivatives and (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine . This method is convenient, rapid, and environmentally friendly .
Versatile Building Block
The compound acts as a versatile building block, enabling the synthesis of complex molecules for drug discovery, material science, and catalysis. This makes it a valuable tool in various fields of scientific research.
Microwave-Assisted Synthesis
The compound has been used in microwave-assisted synthesis . This method of synthesis is known for its efficiency and speed, making it a valuable tool in the rapid production of various compounds .
Computational Mechanistic Analysis
The compound has been used in computational mechanistic analysis . This involves using density functional theory calculations to understand the mechanisms of various chemical reactions .
Radical Chemistry
The compound has been used in radical chemistry . This field of chemistry involves the study of radicals, which are atoms, molecules, or ions with unpaired valence electrons .
Safety and Hazards
Cis-Octahydropyrrolo[3,4-b]pyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
properties
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252010 | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Octahydropyrrolo[3,4-b]pyridine | |
CAS RN |
151213-42-2 | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of cis-Octahydropyrrolo[3,4-b]pyridine in fluoroquinolone synthesis?
A: cis-Octahydropyrrolo[3,4-b]pyridine acts as a reagent in the synthesis of fluoroquinolone derivatives. It reacts with 7-halo-6-fluoroquinolone-3-carboxylic acids through a direct amination reaction. This reaction is catalyzed by various catalysts, including nano-Fe3O4@ZrO2-SO3H [], giant-ball nanoporous isopolyoxomolybdate [], and nano Zirconia Sulfuric Acid (ZrSA) [].
Q2: What are the advantages of using the mentioned catalysts in these reactions?
A2: The research papers highlight several advantages of using these catalysts:
- High Efficiency: The catalysts demonstrate high catalytic activity, leading to good yields of fluoroquinolone derivatives [, , ].
- Recyclability: Nano-Fe3O4@ZrO2-SO3H and ZrSA are recyclable and can be reused multiple times without significant loss in catalytic activity [, ].
- Green Chemistry: The reactions can be carried out in water, including magnetized water, as a green solvent [, ]. This aligns with environmentally friendly practices in chemical synthesis.
- Operational Simplicity: The reactions involve simple work-up procedures, making the overall synthesis process more efficient [, , ].
Q3: Are there differences in reaction outcomes based on the water used?
A: Yes, studies comparing ordinary water and magnetized water as solvents observed that magnetized water generally led to better results in terms of product yield [, ]. The exact mechanism behind this difference is not fully elucidated in the provided abstracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

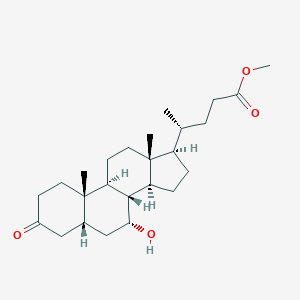
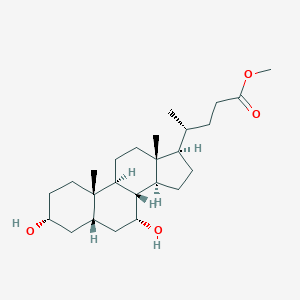
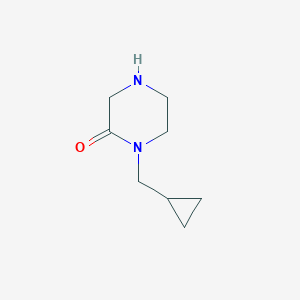
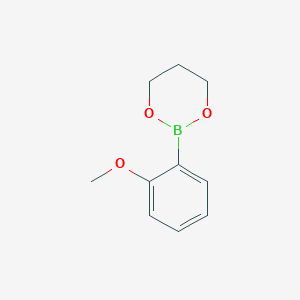

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)


![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
